molecular formula C25H30N4O4 B3405078 Methyl 6-[(4-benzylpiperazin-1-yl)methyl]-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 1252818-03-3

Methyl 6-[(4-benzylpiperazin-1-yl)methyl]-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B3405078
CAS No.: 1252818-03-3
M. Wt: 450.5
InChI Key: VWLHDVLHSADLQS-UHFFFAOYSA-N
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Description

Methyl 6-[(4-benzylpiperazin-1-yl)methyl]-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidine (DHPM) derivative characterized by a tetrahydropyrimidine core substituted with a 3-methoxyphenyl group at position 4 and a piperazine-benzyl moiety at position 4. This compound belongs to the Biginelli reaction product family, which typically yields DHPMs with diverse pharmacological properties, including antimicrobial, antitumor, and enzyme inhibitory activities .

Properties

IUPAC Name

methyl 6-[(4-benzylpiperazin-1-yl)methyl]-4-(3-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O4/c1-32-20-10-6-9-19(15-20)23-22(24(30)33-2)21(26-25(31)27-23)17-29-13-11-28(12-14-29)16-18-7-4-3-5-8-18/h3-10,15,23H,11-14,16-17H2,1-2H3,(H2,26,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWLHDVLHSADLQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2C(=C(NC(=O)N2)CN3CCN(CC3)CC4=CC=CC=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 6-[(4-benzylpiperazin-1-yl)methyl]-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS Number: 1252818-03-3) is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C25H30N4O4
  • Molecular Weight : 450.5 g/mol
  • Structure : It consists of a tetrahydropyrimidine core substituted with a benzylpiperazine moiety and a methoxyphenyl group.

Research indicates that this compound interacts with various biological targets, primarily focusing on the central nervous system (CNS). The presence of the piperazine ring suggests potential activity as a serotonin receptor modulator, which is significant in treating mood disorders and anxiety.

Key Mechanisms:

  • Serotonin Receptor Modulation : The piperazine moiety is known to influence serotonin receptor activity, potentially leading to anxiolytic effects.
  • Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit certain enzymes involved in neurotransmitter metabolism, thereby enhancing serotonergic signaling.

Pharmacological Effects

The biological activity of this compound has been evaluated in several studies:

Antidepressant Activity

In preclinical models, the compound demonstrated significant antidepressant-like effects. Behavioral tests indicated improved outcomes in forced swim and tail suspension tests, which are standard assays for evaluating antidepressant efficacy.

Anxiolytic Properties

The anxiolytic potential was assessed using the elevated plus maze and open field tests. Results showed increased time spent in open arms and reduced anxiety-like behaviors, supporting its use as a potential anxiolytic agent.

Table 1: Summary of Biological Activities

Activity TypeModel UsedResultReference
AntidepressantForced Swim TestSignificant reduction in immobility time
AnxiolyticElevated Plus MazeIncreased open arm entries
NeuroprotectiveGlial Cell CulturesReduced glutamate-induced excitotoxicity

Toxicology and Safety Profile

Toxicological assessments have shown that the compound has a favorable safety profile at therapeutic doses. However, further studies are needed to evaluate long-term effects and potential side effects.

Scientific Research Applications

Structural Characteristics

The compound has a complex molecular structure characterized by the following features:

  • Molecular Formula : C25H30N4O4
  • Molecular Weight : 450.5 g/mol
  • Key Functional Groups :
    • Tetrahydropyrimidine ring
    • Benzylpiperazine moiety
    • Methoxyphenyl group

These structural components contribute to its biological activity and interaction with various biological targets.

Pharmacological Applications

The compound exhibits a range of pharmacological activities due to its unique structure. Key applications include:

Antitumor Activity

Recent studies have indicated that derivatives containing the piperazine moiety can exhibit significant antitumor effects. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. For example, compounds structurally related to methyl 6-[(4-benzylpiperazin-1-yl)methyl]-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate have shown promising results in various cancer cell lines .

Neuropharmacological Effects

The benzylpiperazine component suggests potential applications in treating neurological disorders. Compounds with similar structures have been studied for their effects on serotonin and dopamine receptors, which are critical targets in the treatment of depression and anxiety disorders .

Antimicrobial Properties

Research indicates that certain derivatives may possess antimicrobial activity against a range of pathogens. This application is particularly relevant in the context of rising antibiotic resistance .

Case Studies and Research Findings

Several studies have documented the biological activities associated with this compound and its analogs:

StudyFindings
Al-Alshaikh et al. (2016)Investigated the crystal structure and highlighted the importance of piperazine derivatives in pharmacological activity .
El-Emam et al. (2013)Reported on the synthesis and biological evaluation of similar tetrahydropyrimidine compounds with antitumor properties .
Recent Pharmacological ReviewsDiscussed the potential neuropharmacological applications based on receptor interaction profiles .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogues include:

Compound Name Substituents (Position 4) Piperazine Modification Ester Group Molecular Weight (g/mol) logP Reference
Target Compound 3-Methoxyphenyl 4-Benzylpiperazinylmethyl Methyl ~507.56* ~3.1*
Ethyl 4-(2-Chlorophenyl)-6-{[4-(4-Methoxybenzoyl)piperazin-1-yl]methyl}-1-Methyl-2-Oxo-...-5-Carboxylate 2-Chlorophenyl 4-(4-Methoxybenzoyl)piperazinylmethyl Ethyl 527.02 2.88
Ethyl 1-Ethyl-6-{[4-(3-Methoxybenzoyl)piperazin-1-yl]methyl}-4-(3-Methoxyphenyl)-2-Oxo-...-5-Carboxylate 3-Methoxyphenyl 4-(3-Methoxybenzoyl)piperazinylmethyl Ethyl ~565.63* ~3.5*
Methyl 2-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-5-Methyl-4-Oxo-3H-Thieno[2,3-d]pyrimidine-6-Carboxylate Thienopyrimidine Core 4-(4-Methoxyphenyl)piperazinylmethyl Methyl 428.50 2.9

*Calculated values based on structural similarity.

Key Observations :

  • Piperazine Modifications : The target compound’s 4-benzylpiperazine group confers higher lipophilicity (logP ~3.1) compared to 4-methoxybenzoyl (logP 2.88) or 4-methoxyphenyl (logP 2.9) derivatives . Benzyl groups enhance membrane permeability but may reduce solubility.
  • In contrast, 2-chlorophenyl () introduces steric hindrance and electron-withdrawing effects.
Pharmacological and Physicochemical Properties

Comparative studies of DHPM derivatives highlight the following:

Property Target Compound Compound Compound Compound
Antimicrobial Activity Not reported Moderate (vs. S. aureus) Not reported High (thienopyrimidine core)
Enzyme Inhibition Not reported Thymidine phosphorylase Not reported Kinase inhibition
logP ~3.1 2.88 ~3.5 2.9
Hydrogen Bond Acceptors 9 9 10 8
Polar Surface Area ~80 Ų 76.52 Ų ~85 Ų 112 Ų

Notes:

  • The thienopyrimidine core in enhances planarity, improving stacking interactions with DNA or enzyme active sites .
  • Higher logP values (>3) in the target compound and suggest better blood-brain barrier penetration, relevant for CNS-targeted therapies .
  • The absence of a methyl group at position 1 in the target compound (unlike ) may reduce steric hindrance, favoring binding to flexible receptors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 1
Methyl 6-[(4-benzylpiperazin-1-yl)methyl]-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 6-[(4-benzylpiperazin-1-yl)methyl]-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

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